molecular formula C22H20ClN5O2 B11206337 butyl 4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate

butyl 4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate

Cat. No.: B11206337
M. Wt: 421.9 g/mol
InChI Key: KSEBKELQHSMWKJ-UHFFFAOYSA-N
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Description

Butyl 4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate is a complex organic compound that belongs to the class of phenylpyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrimidine ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

    Introduction of the 3-chlorophenyl group: This step can be achieved through a substitution reaction, where a chlorinated aromatic compound reacts with the pyrazolo[3,4-d]pyrimidine core.

    Formation of the benzoate ester: This step involves the esterification of the carboxylic acid group with butanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated compounds or nucleophiles in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Butyl 4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of butyl 4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit tyrosine-protein kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
  • 4-tert-butyl-1-(2,6-dimethylphenyl)-1H-1,2,3-triazole

Uniqueness

Butyl 4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate is unique due to its specific structural features, such as the presence of the benzoate ester group and the 3-chlorophenyl substituent. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H20ClN5O2

Molecular Weight

421.9 g/mol

IUPAC Name

butyl 4-[[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzoate

InChI

InChI=1S/C22H20ClN5O2/c1-2-3-11-30-22(29)15-7-9-17(10-8-15)27-20-19-13-26-28(21(19)25-14-24-20)18-6-4-5-16(23)12-18/h4-10,12-14H,2-3,11H2,1H3,(H,24,25,27)

InChI Key

KSEBKELQHSMWKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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